![molecular formula C16H13F2N5O2 B11040160 N-(2,4-difluorophenyl)-2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11040160.png)
N-(2,4-difluorophenyl)-2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetamide
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Overview
Description
N~1~-(2,4-DIFLUOROPHENYL)-2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenyl group, a methyl-substituted phenoxy group, and a tetrazole ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIFLUOROPHENYL)-2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-methyl-5-(1H-1,2,3,4-tetraazol-1-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions.
Coupling with Difluorophenylamine: The phenoxy intermediate is then coupled with 2,4-difluorophenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DIFLUOROPHENYL)-2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,4-DIFLUOROPHENYL)-2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,4-Difluorophenyl)-2-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetamide: A closely related compound with similar structural features.
N~1~-(2,4-Dichlorophenyl)-2-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetamide: A compound with chlorine substituents instead of fluorine.
N~1~-(2,4-Difluorophenyl)-2-[2-methyl-5-(1H-1,2,3,4-triazol-1-yl)phenoxy]acetamide: A compound with a triazole ring instead of a tetrazole ring.
Uniqueness
N~1~-(2,4-DIFLUOROPHENYL)-2-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]ACETAMIDE is unique due to the presence of both difluorophenyl and tetrazole groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13F2N5O2 |
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Molecular Weight |
345.30 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-methyl-5-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H13F2N5O2/c1-10-2-4-12(23-9-19-21-22-23)7-15(10)25-8-16(24)20-14-5-3-11(17)6-13(14)18/h2-7,9H,8H2,1H3,(H,20,24) |
InChI Key |
HKJOYZHJYDKYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)OCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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